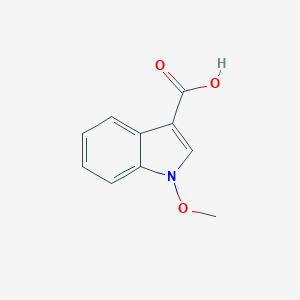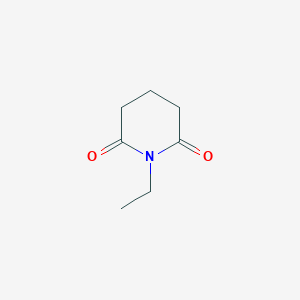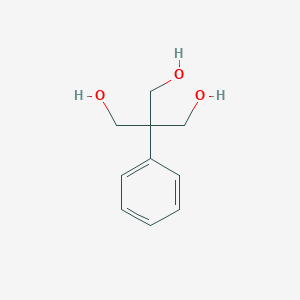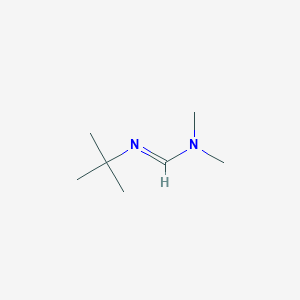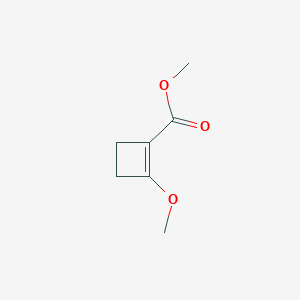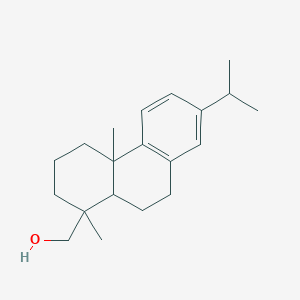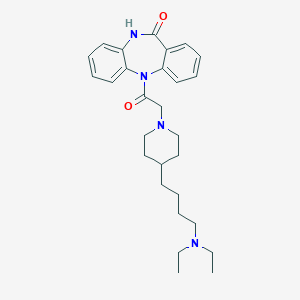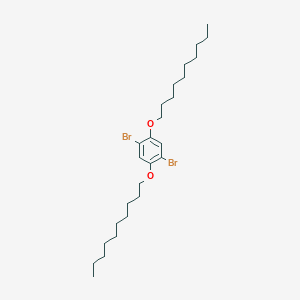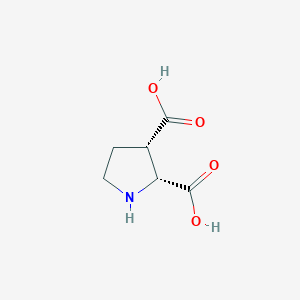
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid, also known as L-Proline, is an amino acid that is a building block for proteins. It is a non-essential amino acid, meaning that the body can produce it on its own, but it is also found in various foods such as meat, dairy, and eggs. L-Proline is an important component in the synthesis of collagen, which is a structural protein found in connective tissue, skin, and bones. In addition, L-Proline has been studied for its potential therapeutic uses in various scientific research applications.
Mecanismo De Acción
The mechanism of action of (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid is not fully understood, but it is believed to work through various pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Efectos Bioquímicos Y Fisiológicos
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have various biochemical and physiological effects in the body. It is involved in the synthesis of collagen, which is important in the formation of connective tissue, skin, and bones. (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has also been shown to have antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation. In addition, (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have a role in the regulation of gene expression and cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid is also stable and can be stored for long periods of time without degradation. However, there are also limitations to the use of (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid in lab experiments. It is a non-essential amino acid, meaning that the body can produce it on its own, which may limit its potential therapeutic uses. In addition, (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid may interact with other compounds in the body, which could affect its activity and efficacy.
Direcciones Futuras
There are several future directions for research on (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid. One area of interest is the potential use of (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid in the treatment of various diseases such as cancer, cardiovascular disease, and Alzheimer's disease. Further research is needed to determine the optimal doses and treatment regimens for (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid in these contexts. Another area of interest is the potential use of (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid in wound healing, as it is a component of collagen, which is important in the formation of new tissue. Finally, future research could focus on the development of new synthetic methods for (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid, which could improve its availability and efficacy for use in various scientific research applications.
Métodos De Síntesis
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid can be synthesized through various chemical methods, including the Strecker synthesis, the Gabriel synthesis, and the Hofmann degradation. The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonium chloride and potassium cyanide, followed by hydrolysis to form (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid. The Gabriel synthesis involves the reaction of potassium phthalimide with an alkyl halide to form an N-alkyl phthalimide, which is then hydrolyzed to form (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid. The Hofmann degradation involves the reaction of an amide with bromine and sodium hydroxide to form an isocyanate, which is then hydrolyzed to form (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid.
Aplicaciones Científicas De Investigación
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has been studied for its potential therapeutic uses in various scientific research applications. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases such as cancer, cardiovascular disease, and Alzheimer's disease. (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has also been studied for its potential use in wound healing, as it is a component of collagen, which is important in the formation of new tissue.
Propiedades
Número CAS |
147332-10-3 |
|---|---|
Nombre del producto |
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid |
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
(2R,3S)-pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m0/s1 |
Clave InChI |
GLQKHRAKKLRGNR-IUYQGCFVSA-N |
SMILES isomérico |
C1CN[C@H]([C@H]1C(=O)O)C(=O)O |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
SMILES canónico |
C1CNC(C1C(=O)O)C(=O)O |
Sinónimos |
2,3-Pyrrolidinedicarboxylicacid,(2R-cis)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



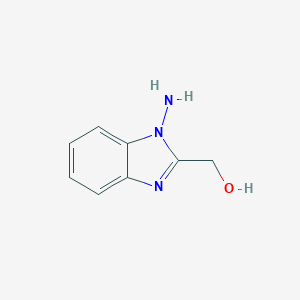
![4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one](/img/structure/B132483.png)
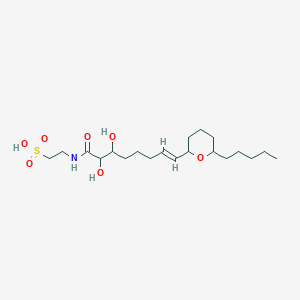
![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)
